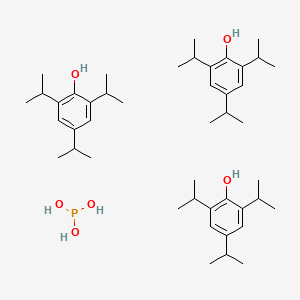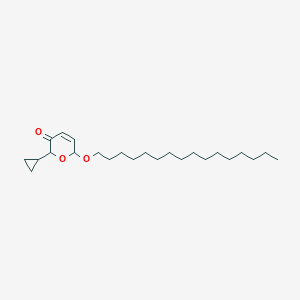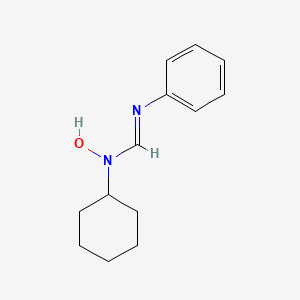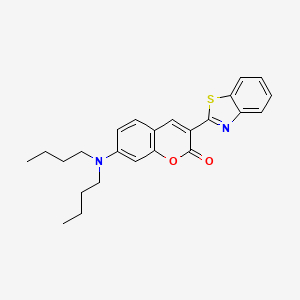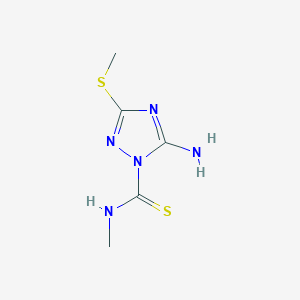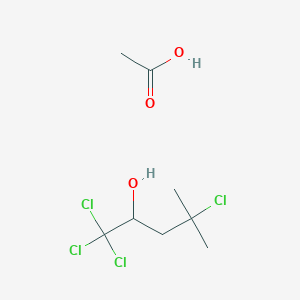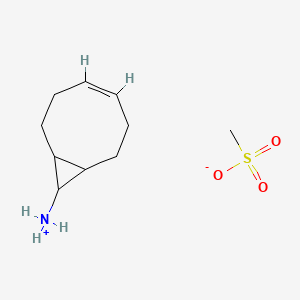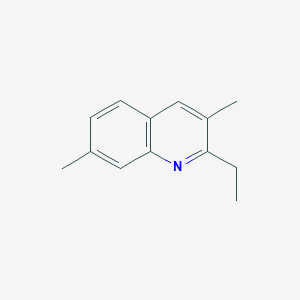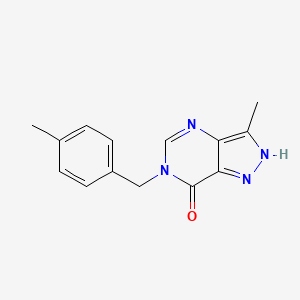
Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- is a chemical compound with the molecular formula C7H14N2O4. It consists of 14 hydrogen atoms, 7 carbon atoms, 2 nitrogen atoms, and 4 oxygen atoms . This compound is known for its unique structure, which includes a nitrosoamino group attached to a butanoic acid backbone.
Métodos De Preparación
The synthesis of Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- involves several steps. One common method includes the reaction of butanoic acid with 3-hydroxypropylamine, followed by nitrosation to introduce the nitroso group. The reaction conditions typically involve the use of acidic or basic catalysts to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Aplicaciones Científicas De Investigación
Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of cancer research.
Industry: It is used in the production of various fine chemicals and pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- involves its interaction with molecular targets in biological systems. The nitroso group can participate in redox reactions, affecting cellular signaling pathways and enzyme activities. The compound’s effects are mediated through its ability to modify proteins and other biomolecules .
Comparación Con Compuestos Similares
Butanoic acid, 4-((3-hydroxypropyl)nitrosoamino)- can be compared with other nitrosoamino compounds, such as:
Butanoic acid, 4-((3-hydroxypropyl)amino)-: Lacks the nitroso group, resulting in different chemical properties and reactivity.
Butanoic acid, 4-((3-nitropropyl)nitrosoamino)-: Contains a nitro group, which significantly alters its chemical behavior.
Propiedades
Número CAS |
79448-08-1 |
|---|---|
Fórmula molecular |
C7H14N2O4 |
Peso molecular |
190.20 g/mol |
Nombre IUPAC |
4-[3-hydroxypropyl(nitroso)amino]butanoic acid |
InChI |
InChI=1S/C7H14N2O4/c10-6-2-5-9(8-13)4-1-3-7(11)12/h10H,1-6H2,(H,11,12) |
Clave InChI |
GYAOMXMOVMVRHW-UHFFFAOYSA-N |
SMILES canónico |
C(CC(=O)O)CN(CCCO)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


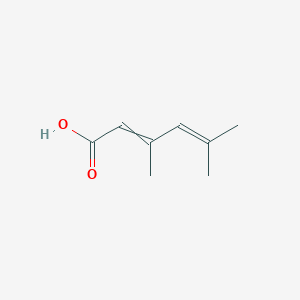
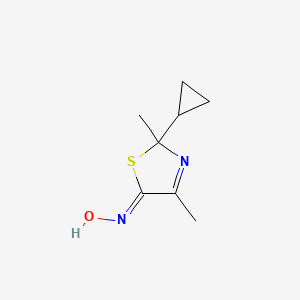
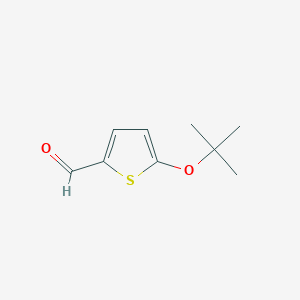
![1,1'-[1,3-Phenylenebis(oxyprop-1-yne-3,1-diyl)]di(cyclohexan-1-ol)](/img/structure/B14428519.png)
